molecular formula C8H7ClN2O B6153460 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one CAS No. 846034-67-1

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one

Cat. No.: B6153460
CAS No.: 846034-67-1
M. Wt: 182.6
InChI Key:
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Description

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydro derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce various substituted naphthyridines.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one is unique due to its specific chloro substituent and tetrahydro configuration, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

CAS No.

846034-67-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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